N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide
Description
N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridazine and piperidine rings in its structure contributes to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c22-16(14-11-17(14)7-1-2-8-17)19-13-5-4-10-21(12-13)15-6-3-9-18-20-15/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMUMZKNOMUBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2C(=O)NC3CCCN(C3)C4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridazine moiety. The spirocyclic structure is then formed through a cyclization reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the pyridazine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials with unique properties, such as improved mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and those containing pyridazine or piperidine rings. Examples include:
- Spiro[2.4]heptane derivatives
- Pyridazine-based compounds
- Piperidine-containing molecules
Uniqueness
N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[2.4]heptane-2-carboxamide is unique due to its combination of a spirocyclic structure with both pyridazine and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
